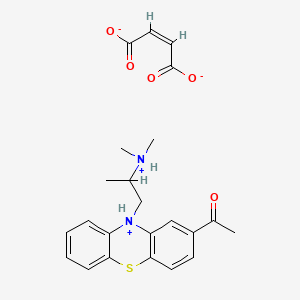

Aceprometazine maleate

Description

Historical Context of Phenothiazine (B1677639) Research and Development

The journey of phenothiazine research began in the late 19th century, rooted in the burgeoning field of organic dye chemistry. researchgate.net In 1876, methylene (B1212753) blue, a phenothiazine derivative, was first synthesized, and its structure was later identified by Heinrich August Bernthsen in 1885, who had synthesized the parent phenothiazine compound two years prior. iiarjournals.orgwikipedia.org Paul Ehrlich's use of methylene blue in cell-staining experiments in the mid-1880s led to foundational discoveries in cell biology and its later clinical testing for malaria treatment. iiarjournals.orgwikipedia.orgvedantu.com

By the 1930s and 1940s, research had expanded to explore the insecticidal and anthelmintic (parasitic worm treatment) properties of phenothiazine, and it was introduced as the first modern anthelmintic for livestock around 1940. wikipedia.orgvedantu.com However, its use for these purposes waned with the advent of more durable pesticides like DDT. vedantu.com

A pivotal shift occurred in the 1940s at the Rhone-Poulenc laboratories in France. iiarjournals.orgvedantu.com Researchers, including Paul Charpentier, began creating phenothiazine derivatives, uncovering potent antihistamine and sedative effects. iiarjournals.orgvedantu.com This led to the development of promethazine, used for allergies and anesthesia. iiarjournals.org Subsequent work in the same laboratory produced chlorpromazine (B137089), which exhibited even stronger sedative effects. vedantu.com The publication of clinical findings on chlorpromazine's use in psychiatric patients by Jean Delay and Pierre Deniker in the early 1950s marked a watershed moment, effectively launching the era of modern psychopharmacology and spurring extensive research into phenothiazine-based medications. vedantu.com These compounds, which act as antagonists for dopamine (B1211576), histamine (B1213489), serotonin (B10506), and other receptors, became a major class of antipsychotic drugs. researchgate.netiiarjournals.org

Evolution of Aceprometazine (B1664960) Maleate (B1232345) as a Core Research Compound

Aceprometazine is a specific derivative of the phenothiazine chemical structure. wikipedia.orgwikiwand.com Its synthesis follows a multi-step process that begins with the formation of the core phenothiazine ring structure. smolecule.com This is followed by alkylation to introduce a dimethylaminopropyl group and a final acylation step to yield aceprometazine. smolecule.com A documented synthesis pathway involves the reaction of 2-acetylphenothiazine with 3-(Dimethylamino)propyl chloride. chemicalbook.com

As a research compound, aceprometazine is recognized for its neuroleptic and antihistamine properties. wikipedia.orgwikiwand.com Early clinical interest included its combination with meprobamate for the management of sleep disorders, a formulation available in France under the trade name Mepronizine. wikipedia.orgwikiwand.comdrugbank.com

The compound's activity is primarily attributed to its function as a dopamine receptor antagonist, a mechanism it shares with other neuroleptic phenothiazines. nih.govwedgewood.com Its ability to also act as an H1-receptor antagonist contributes to its sedative qualities. drugbank.compatsnap.com The maleate salt form, aceprometazine maleate, is a common preparation for study and use. nih.govdrugbank.com While structurally related to the widely used veterinary tranquilizer acepromazine (B1664959), aceprometazine itself has not been as extensively prescribed, making its primary role that of a research and reference compound. wikipedia.orgwikiwand.comwikipedia.org

Scope and Significance of Contemporary this compound Research

Contemporary research involving this compound continues to center on its multifaceted mechanism of action. patsnap.com Studies investigate its role as a dopamine antagonist, particularly its blockade of D2 receptors, which is central to its neuroleptic effects. nih.govpatsnap.com Furthermore, its antihistamine properties, mediated by blocking histamine H1 receptors, and its anticholinergic effects are areas of ongoing scientific interest. patsnap.com

While direct research on aceprometazine may be less frequent than on its more commercially prevalent relatives like chlorpromazine and acepromazine, it remains a significant compound for comparative studies. For instance, research into the pharmacokinetics of the closely related acepromazine in veterinary science provides valuable data on metabolism. Such studies have identified key metabolites like 2-(1-hydroxyethyl)promazine sulphoxide (HEPS) and have examined their detection windows in plasma and urine, which is significant for forensic analysis. nih.gov

Retrospective studies on acepromazine maleate's use in animal models, such as dogs with seizure histories, contribute to the broader understanding of how phenothiazines interact with the central nervous system. researchgate.netnih.gov These investigations help refine the scientific understanding of this drug class. The significance of this compound in modern research lies in its utility as a model phenothiazine, allowing scientists to explore structure-activity relationships and the diverse pharmacological effects—including antipsychotic, sedative, and antiemetic properties—that arise from this versatile chemical scaffold. iiarjournals.orgpatsnap.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7455-18-7 |

|---|---|

Molecular Formula |

C23H26N2O5S |

Molecular Weight |

442.5 g/mol |

IUPAC Name |

1-(2-acetyl-10H-phenothiazin-10-ium-10-yl)propan-2-yl-dimethylazanium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,13H,12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

BACHEZCVYSHWLT-BTJKTKAUSA-N |

SMILES |

CC(C[NH+]1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)[NH+](C)C.C(=CC(=O)[O-])C(=O)[O-] |

Isomeric SMILES |

CC(C[NH+]1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)[NH+](C)C.C(=C\C(=O)[O-])\C(=O)[O-] |

Canonical SMILES |

CC(C[NH+]1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)[NH+](C)C.C(=CC(=O)[O-])C(=O)[O-] |

Other CAS No. |

7455-18-7 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Synonyms |

aceprometazine aceprometazine maleate |

Origin of Product |

United States |

Pharmacological Mechanisms and Receptor Interactions of Aceprometazine Maleate

Central Nervous System Receptor Antagonism

Aceprometazine (B1664960) functions primarily as an antagonist, meaning it binds to various postsynaptic receptors and blocks the action of the endogenous neurotransmitters. drugbank.com This multifaceted antagonism across different receptor families is responsible for its range of physiological effects. wikipedia.orgdrugbank.com The compound has demonstrated significant binding affinity for adrenergic, dopaminergic, and muscarinic receptors. up.ac.za

Dopaminergic Receptor Subtype Interactions (D1, D2, D3, D4)

A primary mechanism of aceprometazine is its role as a dopamine (B1211576) receptor antagonist in the central nervous system (CNS), which contributes to sedation and a reduction in spontaneous activity. nih.gov The compound acts as a blocking agent on dopaminergic receptor subtypes D1, D2, D3, and D4. drugbank.com Its principal behavioral effects are linked to its potent antagonism of postsynaptic D2 receptors, and to a lesser degree, other D2-like receptors. wikipedia.org This blockade of dopamine receptors in areas like the striatum and substantia nigra can also lead to spontaneous motor activity. wikipedia.org

Research on phenothiazines, the class to which aceprometazine belongs, has provided insights into their binding affinities. For D1 receptors in human brain tissue, the inhibition-dissociation constants (Ki) for various phenothiazines range from 10 nM to 250 nM. nih.gov A lower Ki value indicates a higher binding affinity. Studies on related phenothiazine (B1677639) compounds, such as levomepromazine (B1675116) (LMP) and cyamemazine (B1669373) (CMZ), show high affinity for multiple dopamine receptor subtypes. isciii.esisciii.es

| Receptor Subtype | Interaction | Reported Affinity (Ki) for Phenothiazines |

|---|---|---|

| D1 | Antagonist drugbank.com | 10 nM - 250 nM nih.gov |

| D2 | Potent Antagonist wikipedia.orgdrugbank.com | High affinity noted isciii.esisciii.es |

| D3 | Antagonist drugbank.com | High affinity noted isciii.esisciii.es |

| D4 | Antagonist drugbank.com | High affinity noted isciii.esisciii.es |

| Receptor Subtype | Interaction | Primary Effect |

|---|---|---|

| Alpha-1 | Antagonist wikipedia.orgdrugbank.comup.ac.za | Inhibition of smooth muscle contraction, vasodilation arizona.edu |

| Alpha-2 | Antagonist drugbank.com | Contributes to antisympathomimetic properties drugbank.com |

Histaminergic H1 Receptor Antagonism and Central Effects

Aceprometazine possesses antihistaminic properties, primarily through the antagonism of histamine (B1213489) H1 receptors. wikipedia.orgdrugbank.com As an H1-receptor antagonist that can cross the blood-brain barrier, it binds to H1 receptors within the central nervous system. drugbank.com This action is a significant contributor to the sedative effects of the drug. drugbank.comarizona.edu

| Receptor Subtype | Interaction | Central Effect |

|---|---|---|

| H1 | Antagonist wikipedia.orgdrugbank.com | Sedation drugbank.comarizona.edu |

| Receptor Subtype | Interaction | Effect |

|---|---|---|

| M1 | Antagonist drugbank.com | Anticholinergic effects wikipedia.orgdrugbank.com |

| M2 | Antagonist drugbank.com | Anticholinergic effects wikipedia.orgdrugbank.com |

Serotonergic Receptor Interactions (5-HT1, 5-HT2)

Aceprometazine also exhibits slight antiserotonin activity. drugbank.com It functions as an antagonist at serotonergic receptor subtypes 5-HT1 and 5-HT2. drugbank.com This interaction may contribute to anxiolytic and antiaggressive properties. drugbank.com Studies on the broader class of phenothiazines have shown direct interaction at the 5-HT3 receptor, with Ki values for compounds like chlorpromazine (B137089) and fluphenazine (B1673473) ranging from 0.4 to 3.9 µM. nih.gov

| Receptor Subtype | Interaction | Associated Properties |

|---|---|---|

| 5-HT1 | Antagonist drugbank.com | Anxiolytic, antiaggressive properties drugbank.com |

| 5-HT2 | Antagonist drugbank.com | Anxiolytic, antiaggressive properties drugbank.com |

| 5-HT3 | Antagonist (for related phenothiazines) nih.gov | Ki values of 0.4-3.9 µM reported for phenothiazines nih.gov |

Ligand Binding Dynamics and Receptor Affinity Studies

The interaction of a drug with its receptor is quantified by its binding affinity, often expressed as the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand (the drug) that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity of the drug for the receptor.

While specific Ki values for aceprometazine across all receptor subtypes are not extensively documented in single reports, research on the phenothiazine class provides a framework for understanding its binding profile. The multifaceted nature of aceprometazine's action is reflective of its ability to bind to a diverse set of receptors with varying affinities.

Summary of Phenothiazine Binding Affinities (Ki) at Various Receptors:

Dopamine D1 Receptors : Phenothiazines exhibit Ki values ranging from 10 nM to 250 nM. nih.gov

Dopamine D2-like Receptors (D2, D3, D4) : Phenothiazines show high affinity for these receptors. For example, the related compound levomepromazine has Ki values of 8.6 nM (D2L), 4.3 nM (D2S), 8.3 nM (D3), and 7.9 nM (D4.2). isciii.es

Serotonin (B10506) 5-HT3 Receptors : A range of phenothiazines showed Ki values between 0.4 µM and 3.9 µM (equivalent to 400 nM and 3900 nM). nih.gov

Alpha-1 Adrenergic Receptors : Acepromazine (B1664959) is noted to have a high binding affinity for these receptors. up.ac.za

These findings underscore that aceprometazine is a promiscuous ligand, interacting with multiple receptor systems to produce a complex net pharmacological effect. Its highest affinity appears to be for dopamine D2-like and alpha-1 adrenergic receptors, which aligns with its primary sedative and vasodilatory effects. wikipedia.orgup.ac.za The affinity for histaminergic, other serotonergic, and muscarinic receptors, while present, contributes to its broader spectrum of activity. drugbank.com

Neuropharmacological Investigations of Aceprometazine Maleate

Modulation of Neurotransmitter Systems

Aceprometazine (B1664960) maleate's primary mechanism of action involves the antagonism of several key neurotransmitter receptors, leading to a wide range of central nervous system effects. wikipedia.orgdrugbank.com

Aceprometazine is a potent antagonist of postsynaptic dopamine (B1211576) D2 receptors and, to a lesser extent, other D2-like receptors. wikipedia.org This blockade of dopaminergic transmission is central to its neuroleptic and sedative properties. patsnap.com By inhibiting dopamine, a neurotransmitter linked to arousal and psychotic symptoms, aceprometazine can reduce hyperactivity and agitation. patsnap.com Research in rats has demonstrated that aceprometazine inhibits conditioned avoidance responses, a behavior sensitive to dopamine receptor blockade. caymanchem.com The antiemetic effects of aceprometazine are also attributed to its D2 receptor antagonism within the chemoreceptor trigger zone in the area postrema and the solitary nucleus in the medulla oblongata. wikipedia.org Traditional antiemetics like chlorpromazine (B137089) and prochlorperazine (B1679090) also show high affinity for dopamine D2 receptors. nih.gov

Table 1: Dopamine Receptor Interaction

| Receptor Subtype | Action | Effect |

|---|---|---|

| D2 | Antagonist | Sedation, neuroleptic effects, antiemetic |

| D1, D3, D4 | Antagonist | Contributes to antipsychotic properties |

Aceprometazine exerts significant antagonistic effects on α1-adrenergic receptors. wikipedia.orgdrugbank.com This action contributes to its sedative and hypotensive properties by blocking the effects of norepinephrine (B1679862), a key neurotransmitter in the regulation of arousal and blood pressure. drugbank.comnih.gov The blockade of α1-adrenergic receptors can lead to peripheral vasodilation. wikipedia.org The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synapse, and its inhibition can amplify adrenergic signaling. nih.gov While direct interaction data for aceprometazine with NET is limited, its antagonism at the receptor level is a primary mechanism of its influence on the noradrenergic system.

Aceprometazine demonstrates antagonistic activity at muscarinic acetylcholine (B1216132) receptors. wikipedia.orgdrugbank.com It has been shown to bind to muscarinic receptors in the rat brain with a reported IC50 of 350 nM and inhibits acetylcholine-induced contractions in guinea pig ileum with an IC50 of 840 nM. caymanchem.com This anticholinergic action can contribute to side effects such as dry mouth and may influence cognitive processes, as the cholinergic system is integral to learning and memory. drugbank.comfrontiersin.org The antagonism of muscarinic receptors is a recognized property of many antipsychotic medications. frontiersin.org

Table 2: Muscarinic Receptor Binding Affinity

| Tissue/Model | IC50 |

|---|---|

| Rat Brain | 350 nM |

| Guinea Pig Ileum | 840 nM |

A prominent action of aceprometazine is the antagonism of histamine (B1213489) H1 receptors. wikipedia.orgdrugbank.compatsnap.com This is a key mechanism contributing to its sedative effects. patsnap.com Histamine H1 receptor antagonists are well-known for their ability to induce somnolence. drugbank.com Aceprometazine is classified as a histamine H1 receptor antagonist. drugbank.comsmpdb.cadrugbank.com

Aceprometazine also acts as an antagonist at serotonin (B10506) (5-hydroxytryptamine) receptors, specifically the 5-HT1 and 5-HT2 subtypes. drugbank.com Its antagonism at 5-HT2A receptors is a feature it shares with other atypical antipsychotic drugs. drugbank.comdrugbank.commalnalab.hu This interaction can contribute to its anxiolytic and anti-aggressive properties. drugbank.com The antagonism of 5-HT2A receptors has been shown to modulate the behavioral effects of compounds that increase synaptic dopamine levels. nih.gov Studies have shown that acetaminophen's effects on synaptic plasticity may be mediated by a presynaptic 5-HT2 receptor. nih.gov

Electrophysiological and Neuromodulatory Effects

The receptor antagonism profile of aceprometazine leads to significant alterations in neuronal activity. The blockade of dopamine, norepinephrine, and serotonin receptors generally leads to a decrease in the firing rate of affected neurons. frontiersin.orgle.ac.uk Changes in brain state, whether through natural or pharmacological means, result in dramatic changes to spontaneous neuronal firing. le.ac.uk The modulation of neuronal firing rates is a key aspect of how psychoactive drugs exert their effects. frontiersin.orgnih.gov

Aceprometazine's influence on various ion channels and receptor systems leads to the modulation of synaptic transmission. nih.govmhmedical.com For instance, the antagonism of D2 and α1-adrenergic receptors can reduce excitatory postsynaptic potentials in certain neuronal pathways. Furthermore, its interaction with 5-HT2 receptors can influence synaptic plasticity. nih.gov The modulation of synaptic transmission is a complex process involving presynaptic and postsynaptic mechanisms that are dynamically regulated. mdpi.com The activation of β-adrenoceptors has been shown to enhance excitatory synaptic transmission and plasticity in the amygdala by modulating SK channels. uq.edu.au

Impact on Neural Excitability and Synaptic Transmission

Aceprometazine maleate (B1232345) modulates neural excitability and synaptic transmission primarily through its interaction with dopamine and other neurotransmitter receptors. By blocking postsynaptic dopamine D2 receptors, aceprometazine interferes with dopaminergic neurotransmission. williams.edu This blockade prevents dopamine from binding and activating these receptors, thereby reducing the excitatory signals in certain neural pathways. williams.edu The process of synaptic transmission, where a neuron communicates with another by releasing neurotransmitters across a synapse, is thus altered. rit.edu

The excitability of neurons is highly dependent on the balance of excitatory and inhibitory signals. wikilectures.eu Anesthetics and sedatives like aceprometazine can increase the threshold for neuronal excitation, making it more difficult for an action potential to be generated and thus decreasing synaptic transmission throughout the nervous system. wikilectures.eu The antagonistic effects of aceprometazine on histamine H1 receptors also contribute to CNS depression and sedation by blocking the arousing effects of histamine in the brain. drugbank.com Furthermore, its blockade of alpha-1 adrenergic receptors can lead to vasodilation and a drop in blood pressure, which can indirectly affect cerebral blood flow and neuronal function. wikipedia.org

Effects on Spontaneous Motor Activity and Conditioned Reflexes

The impact of aceprometazine on spontaneous motor activity is a direct consequence of its dopamine receptor blockade. By antagonizing D2 receptors in areas of the brain that control movement, such as the basal ganglia, aceprometazine can reduce spontaneous motor activity. wikipedia.org However, in some cases, particularly in cats, it can cause spontaneous motor activity by blocking dopamine receptors in the striatum and substantia nigra. wikipedia.org

Studies investigating the effects of aceprometazine on spinal reflexes have shown varied results. In one study on healthy dogs, aceprometazine was found to increase the patellar reflex while decreasing the panniculus reflex. nih.gov The study concluded that, among the drugs tested, aceprometazine had the least significant impact on the most critical reflexes evaluated in neurological examinations, suggesting its suitability for sedation during such procedures. nih.gov Research on the effects of other psychoactive compounds on conditioned reflexes has shown that interference with neurotransmitter systems, such as the serotoninergic system, can impair both the acquisition and recall of learned behaviors, including passive and active avoidance reflexes. nih.gov While specific data on aceprometazine's effect on complex conditioned reflexes is limited in the provided search results, its known mechanism of action on central neurotransmitter systems suggests a potential to alter these behaviors.

Neuropharmacological Effects in Specific Brain Regions

The neuropharmacological effects of aceprometazine maleate are not uniform throughout the brain but are instead localized to regions with high concentrations of the receptors it targets.

Basal Ganglia and Limbic System Dopaminergic Blockade

Aceprometazine's primary mechanism of action is the blockade of dopamine D2 receptors. patsnap.com This effect is particularly prominent in the basal ganglia and the limbic system, which are key components of the dopaminergic system. nih.gov The basal ganglia, which include the striatum (caudate nucleus and putamen) and substantia nigra, are crucial for the control of voluntary motor movements. semanticscholar.org The limbic system, which includes the nucleus accumbens and amygdala, is involved in regulating emotion, motivation, and reward. semanticscholar.org

By blocking D2 receptors in the nigrostriatal pathway of the basal ganglia, aceprometazine can induce a state of reduced motor activity. nih.gov This is the basis for its sedative effects. However, this same mechanism is responsible for the potential for extrapyramidal side effects, such as tremors and rigidity, which are similar to symptoms of Parkinson's disease, a condition characterized by a deficiency of dopamine in the basal ganglia. patsnap.comphysio-pedia.com Blockade of D2 receptors in the mesolimbic pathway of the limbic system is thought to contribute to the calming and anti-anxiety effects of the drug. williams.edu

| Brain Region | Primary Dopaminergic Pathway | Function | Effect of Aceprometazine (D2 Blockade) |

|---|---|---|---|

| Basal Ganglia (Striatum, Substantia Nigra) | Nigrostriatal | Motor Control | Reduced motor activity, potential for extrapyramidal symptoms |

| Limbic System (Nucleus Accumbens, Amygdala) | Mesolimbic | Emotion, Motivation, Reward | Sedation, calming effects |

Chemoreceptor Trigger Zone (CTZ) Dopaminergic Blockade

The antiemetic properties of aceprometazine are attributed to its blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ). patsnap.combasicmedicalkey.com The CTZ is an area in the medulla oblongata of the brainstem that detects emetic substances in the blood. wikipedia.orgnih.gov Unlike many other brain regions, the CTZ is located outside the blood-brain barrier, making it accessible to circulating drugs and toxins. basicmedicalkey.comnih.gov

The CTZ contains a high density of various neurotransmitter receptors, including dopamine D2, serotonin 5-HT3, and neurokinin-1 (NK-1) receptors. wikipedia.orgnih.gov When these receptors are stimulated by emetogenic substances, the CTZ sends signals to the vomiting center, also located in the medulla, which then initiates the vomiting reflex. basicmedicalkey.comin2med.co.uk By acting as an antagonist at D2 receptors in the CTZ, aceprometazine blocks the signaling cascade that leads to nausea and vomiting. basicmedicalkey.com This makes it an effective antiemetic for vomiting caused by various stimuli that act on the CTZ. patsnap.com

| Structure | Location | Function | Key Receptors | Effect of Aceprometazine |

|---|---|---|---|---|

| Chemoreceptor Trigger Zone (CTZ) | Medulla Oblongata (Area Postrema) | Detects emetic substances in the blood | Dopamine D2, Serotonin 5-HT3, Neurokinin-1 (NK-1) | Blocks D2 receptors, inhibiting the vomiting reflex |

Pharmacokinetic and Metabolic Studies of Aceprometazine Maleate

Absorption and Distribution Kinetics

Systemic Bioavailability Across Species

The systemic bioavailability of aceprometazine (B1664960), the active moiety of aceprometazine maleate (B1232345), exhibits considerable variability among different animal species. Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation in an unchanged form.

In dogs, the bioavailability of orally administered aceprometazine has been reported to be approximately 20%. nih.gov A study showed that the sedative effect after an oral dose in dogs lasted for about four hours. nih.gov The elimination of the drug was found to be slower after oral administration compared to intravenous injection. nih.gov

In horses, the pharmacokinetics of aceprometazine have also been studied. Following intravenous administration, the drug is rapidly distributed. nih.gov However, information on the absolute oral bioavailability in horses is less defined in the provided research, though studies have followed its disposition after oral administration. nih.gov The absorption of aceprometazine in cats is described as erratic and can differ between individuals. wikipedia.org

This variability across species highlights the importance of species-specific pharmacokinetic data to understand the disposition of aceprometazine.

Volume of Distribution and Tissue Partitioning

Aceprometazine demonstrates a large apparent volume of distribution (Vd), indicating that the drug extensively distributes into tissues rather than remaining in the plasma. msdmanuals.comwikipedia.org This high volume of distribution is a characteristic of lipophilic drugs, which readily cross cell membranes and accumulate in tissues. wikipedia.org

In horses, the volume of distribution for aceprometazine has been measured at 6.6 L/kg after intravenous injection. nih.gov This value, being significantly larger than the total body water, confirms extensive tissue distribution. nih.govwikipedia.org The partitioning of aceprometazine in equine whole blood shows that approximately 54% is in the erythrocyte phase and 46% is in the plasma phase. nih.gov

For Arabian camels, a two-compartment model was used to describe the disposition of aceprometazine, with a rapid distribution phase followed by a slower elimination phase. nih.gov The volume of distribution at a steady state (Vss) was determined in this species. nih.gov

The extensive tissue distribution of aceprometazine contributes to its prolonged effects and influences its elimination from the body. nih.gov

Interactive Data Table: Volume of Distribution of Acepromazine (B1664959) in Different Species

| Species | Route of Administration | Volume of Distribution (Vd) |

| Horse | Intravenous | 6.6 L/kg |

| Camel | Intravenous | Vss determined |

Note: Vss refers to the volume of distribution at a steady state.

Protein Binding Characteristics

Aceprometazine is highly bound to plasma proteins. nih.gov This binding primarily involves albumin for acidic drugs, while basic drugs tend to bind to α1-acid glycoprotein (B1211001) and lipoproteins. knowledgedose.com Being a basic drug, aceprometazine likely binds to these latter proteins. mmv.org

In horses, the plasma protein binding of aceprometazine is extensive, reported to be greater than 99%. nih.gov High protein binding restricts the amount of free, pharmacologically active drug that can distribute to tissues and exert its effects. msdmanuals.com It also generally leads to a delayed onset and longer duration of action. knowledgedose.com

Drugs that are highly bound to plasma proteins can also be involved in drug-drug interactions, where one drug displaces another from its binding site, potentially increasing the free concentration of the displaced drug. knowledgedose.com

Biotransformation Pathways

Hepatic Metabolism and Enzyme Systems Involved

The liver is the primary site of metabolism for aceprometazine. wikipedia.orgdrugbank.comnih.gov As a phenothiazine (B1677639) derivative, it undergoes extensive biotransformation before excretion. wikipedia.orgpatsnap.com The metabolic processes in the liver are generally categorized into Phase I and Phase II reactions. nih.gov

Phase I reactions, such as oxidation and hydroxylation, are primarily mediated by the cytochrome P-450 (CYP) enzyme system located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov While the specific CYP isozymes responsible for aceprometazine metabolism are not fully detailed in the provided search results, the metabolism of similar compounds often involves enzymes like CYP3A4. nih.gov These reactions can sometimes produce active or even toxic metabolites. nih.gov

In some dog breeds, such as Collies and Australian Shepherds, a mutation in the ABCB1 gene (also known as the MDR1 gene) can affect the metabolism and excretion of drugs like aceprometazine. wikipedia.org This gene codes for P-glycoprotein, a transport protein involved in drug efflux. wikipedia.org Dogs with this mutation have increased sensitivity to aceprometazine. wikipedia.org

Identification and Characterization of Primary Metabolites (e.g., Hydroxyethylpromazine Sulfoxide)

The metabolism of aceprometazine results in the formation of several metabolites. The primary metabolite identified in both horses and dogs is 2-(1-hydroxyethyl)promazine sulfoxide (B87167) (HEPS). wikipedia.orgnih.govnih.gov

In horses, studies have shown that after intravenous administration, acepromazine is rapidly metabolized, with very little of the parent drug being excreted unchanged in the urine. nih.gov The metabolite HEPS, however, is quantifiable in plasma for up to 24 hours and in urine for up to 144 hours, making it a valuable marker for detecting aceprometazine use. nih.gov The conversion of acepromazine to HEPS is rapid and can be erratic. nih.gov

Other metabolites have also been identified in the urine of horses treated with aceprometazine maleate. These include 7-hydroxyacetylpromazine and 2-(1-hydroxyethyl)-7-hydroxypromazine, which are found as conjugates. nih.gov A study also identified two major metabolites of acepromazine in exercised Thoroughbred horses: 2-(1-hydroxyethyl) promazine (B1679182) and its sulfoxide derivative, HEPS. nih.gov

Interactive Data Table: Major Metabolites of Aceprometazine

| Metabolite | Species Found In | Notes |

| 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) | Horse, Dog | Primary metabolite, used as a forensic marker. wikipedia.orgnih.govnih.gov |

| 7-hydroxyacetylpromazine | Horse | Found as a conjugate in urine. nih.gov |

| 2-(1-hydroxyethyl)-7-hydroxypromazine | Horse | Found as a conjugate in urine. nih.gov |

| 2-(1-hydroxyethyl) promazine | Horse | Found in serum and urine. nih.gov |

Elimination and Excretion Profiles

The elimination of aceprometazine from the body occurs through both renal and fecal pathways. iiab.mewikidoc.orgwikipedia.org The process is heavily reliant on metabolic transformation within the liver, which converts the parent drug into forms that are more easily excreted. wikipedia.org

The kidneys are a primary organ for the elimination of aceprometazine and its metabolites. wikipedia.org The process begins with hepatic metabolism, where aceprometazine is oxidized to produce its main metabolite, hydroxyethylpromazine sulfoxide. wikipedia.org This transformation increases the polarity and water solubility of the compound, a critical step for effective renal clearance. msdmanuals.com

The renal excretion of these water-soluble metabolites involves several key physiological mechanisms:

Glomerular Filtration: A portion of the plasma flowing through the kidneys is filtered through the glomeruli. msdmanuals.com Drug molecules and their metabolites that are not bound to plasma proteins pass through this filter into the renal tubules.

Tubular Reabsorption: As the filtrate moves through the renal tubules, substances can be reabsorbed back into the bloodstream. However, polar compounds and most drug metabolites, such as those of aceprometazine, are less likely to diffuse back into the circulation and are therefore retained in the tubular fluid for excretion in the urine. msdmanuals.com

Active Tubular Secretion: The renal tubules possess transport systems that actively secrete certain types of compounds from the blood into the urine. msdmanuals.com The system responsible for transporting organic bases and cations is particularly relevant for the elimination of many drugs, and phenothiazines like aceprometazine may be substrates for these transporters. msdmanuals.com

Genetic factors can also influence these excretion mechanisms. For instance, mutations in the ABCB1 (formerly MDR1) gene affect the P-glycoprotein (P-gp) transporter, which is involved in the metabolism and excretion of various drugs, including aceprometazine. wikipedia.org

The elimination half-life of aceprometazine, which is the time required for the drug's plasma concentration to decrease by half, shows considerable variation across different species and is influenced by the route of administration.

In canines, the elimination half-life is notably different depending on how the drug is administered. Following intravenous (IV) injection, the half-life is approximately 7.1 hours. nih.gov However, when administered orally, the elimination is slower, with a reported half-life of 15.9 hours. wikipedia.orgnih.gov

In horses, the reported elimination half-life is generally shorter than in dogs. Studies have indicated a half-life of approximately 2.5 to 3 hours. wikipedia.orgmsdvetmanual.com Another study observed a beta-phase half-life ranging from 50 to 150 minutes (approximately 0.83 to 2.5 hours). nih.gov

Physiological states can also significantly alter the drug's half-life. In elderly individuals or patients with compromised renal or hepatic function, the half-life of aceprometazine may be considerably extended, leading to a risk of drug accumulation. has-sante.fr Furthermore, in certain dog breeds, such as giant breeds and sighthounds, the sedative effects may persist for 12-24 hours, much longer than the typical duration, suggesting a prolonged elimination process in these animals. wikipedia.org

Interactive Table: Elimination Half-Life of Aceprometazine in Different Species

| Species | Route of Administration | Elimination Half-Life | Reference(s) |

|---|---|---|---|

| Canine | Intravenous (IV) | 7.1 hours | nih.gov |

| Canine | Oral | 15.9 hours | wikipedia.orgnih.gov |

| Equine | Intravenous (IV) | ~2.5 - 3 hours | wikipedia.orgmsdvetmanual.comnih.gov |

Pharmacokinetic Modeling and Simulation

To understand and predict the complex journey of aceprometazine through the body, researchers employ pharmacokinetic modeling and simulation. Simple models often fail to capture the nuances of the drug's disposition, necessitating the use of more sophisticated multi-compartment and population-based approaches. boomer.orgderangedphysiology.com

The distribution and elimination pattern of aceprometazine is often better described by a multi-compartment model rather than a single-compartment model. boomer.org A two-compartment open model is commonly used, which conceptually divides the body into two distinct spaces: a central compartment and a peripheral compartment. derangedphysiology.comcopbela.org

Central Compartment: This compartment includes the blood and highly perfused tissues where the drug distributes rapidly upon administration. boomer.org

Peripheral Compartment: This includes tissues that are less well-perfused, where the drug distributes more slowly. boomer.org

Evidence for a two-compartment model for aceprometazine comes from studies in horses, which show a biphasic decay in plasma concentration after intravenous administration. nih.gov This pattern consists of:

An initial, rapid distribution phase (alpha phase), where the drug quickly moves from the central to the peripheral compartment. nih.govderangedphysiology.com For acepromazine in horses, this phase has a half-life of less than 3 minutes. nih.gov

A subsequent, slower elimination phase (beta phase), which reflects the elimination of the drug from the central compartment as it returns from the peripheral tissues. nih.govderangedphysiology.com

These models use specific rate constants to describe the drug's movement between compartments (intercompartmental clearance) and its elimination from the body. copbela.org

Table: Conceptual Components of a Two-Compartment Pharmacokinetic Model

| Component | Description |

|---|---|

| Central Compartment (1) | Represents plasma and tissues with high blood flow where the drug distributes rapidly. |

| Peripheral Compartment (2) | Represents tissues with lower blood flow where the drug distributes more slowly. |

| K12 | Rate constant for drug transfer from the central to the peripheral compartment. |

| K21 | Rate constant for drug transfer from the peripheral back to the central compartment. |

| KE (or K10) | Rate constant for drug elimination from the central compartment. |

Population pharmacokinetics (PopPK) is a modeling approach used to study the variability in drug concentrations among individuals within a target population. europa.eu This method utilizes non-linear mixed-effects modeling to identify and quantify the impact of various patient or subject characteristics, known as covariates, on the drug's pharmacokinetic profile. europa.eu

PopPK analyses for aceprometazine aim to build a model that describes the drug's behavior and tests the influence of specified covariates on its pharmacokinetic parameters. europa.euresearchgate.net The goal is to understand the sources of variability in how different individuals handle the drug, which can help in extrapolating safety and efficacy findings to a broader population. europa.eunih.gov

Potential covariates that could influence the pharmacokinetics of aceprometazine include:

Age: Elderly patients may have altered drug clearance. has-sante.frfrontiersin.org

Weight and Breed: Body weight and breed-specific physiology (e.g., in giant dog breeds) can affect drug distribution and metabolism. wikipedia.orgnih.gov

Organ Function: Impaired renal or hepatic function can significantly decrease drug elimination. has-sante.fr

Disease Status: The underlying health or disease state of an individual can alter pharmacokinetic parameters. europa.eunih.gov

Biochemical Markers: Levels of proteins like albumin can sometimes influence the clearance of drugs. frontiersin.org

By incorporating these factors, PopPK models can provide a more comprehensive understanding of the key predictors of aceprometazine's pharmacokinetic activity and how variability in these predictors may affect outcomes. nih.gov

Comparative Pharmacological Analyses of Aceprometazine Maleate

Comparison with Other Phenothiazine (B1677639) Derivatives

The pharmacological actions of aceprometazine (B1664960) maleate (B1232345) are best understood when contextualized within the broader class of phenothiazine derivatives. Subtle modifications to the core phenothiazine structure can significantly alter a compound's potency, receptor affinity, and clinical effects.

Structural-Activity Relationships within the Phenothiazine Class

The pharmacological activity of phenothiazine derivatives is intrinsically linked to their chemical structure. The core three-ring phenothiazine nucleus serves as a scaffold for various substitutions that dictate the compound's properties. Key structural features that influence activity include the substituent at the C-2 position of the phenothiazine ring and the nature of the amino side chain at the N-10 position. patsnap.comif-pan.krakow.plslideshare.net

The substituent at the C-2 position plays a crucial role in the neuroleptic potency of phenothiazines. Electron-withdrawing groups at this position generally enhance antipsychotic and sedative activity. For instance, aceprometazine possesses an acetyl group (-COCH3) at the C-2 position, contributing to its tranquilizing effects. In comparison, chlorpromazine (B137089) has a chlorine atom (-Cl) at the same position, which also confers significant neuroleptic activity. if-pan.krakow.plslideshare.net The potency of the C-2 substituent in enhancing antipsychotic activity generally follows the order: -SO2NR2 > -CF3 > -COCH3 > -Cl. if-pan.krakow.pl

The side chain at the N-10 position is another critical determinant of pharmacological activity. A three-carbon chain separating the phenothiazine nucleus from the terminal amino group is considered optimal for neuroleptic activity. slideshare.net Shortening or lengthening this chain can drastically reduce potency. slideshare.net The nature of the terminal amino group also modulates activity, with tertiary amines being essential. slideshare.net Phenothiazines can be broadly categorized based on their N-10 side chain into aliphatic, piperidine (B6355638), and piperazine (B1678402) derivatives. Acepromazine (B1664959), with its dimethylaminopropyl side chain, falls into the aliphatic category. Piperazine derivatives, such as fluphenazine (B1673473) and prochlorperazine (B1679090), generally exhibit the highest neuroleptic potency, followed by piperidine derivatives like thioridazine, and then the aliphatic derivatives like acepromazine and chlorpromazine. auburn.edu

Differential Receptor Profiles and Functional Selectivity

Aceprometazine acts as an antagonist at dopamine (B1211576) D1, D2, D3, and D4 receptors, which is central to its sedative and antipsychotic effects. drugbank.compatsnap.com Its tranquilizing properties are further enhanced by its blockade of α1-adrenergic receptors, leading to vasodilation and a calming effect. patsnap.com The sedative effects of aceprometazine are also largely attributed to its potent antagonism of histamine (B1213489) H1 receptors. patsnap.comnih.gov Additionally, it possesses anticholinergic activity through the blockade of muscarinic M1 and M2 receptors and has some anti-serotonergic properties at 5-HT1 and 5-HT2 receptors. drugbank.com

When compared to other phenothiazines, the receptor binding profiles can vary significantly, leading to different clinical applications and side effect profiles. For example, chlorpromazine, which is structurally similar to aceprometazine, also exhibits a broad receptor-binding profile, acting as an antagonist at dopamine, serotonin (B10506), histamine, adrenergic, and muscarinic receptors. nih.govdrugbank.com However, the relative affinities for these receptors can differ between the two compounds, influencing their potency and the prominence of certain side effects. Generally, piperazine-containing phenothiazines have a higher affinity for dopamine receptors and are more potent antipsychotics, while having lower affinities for muscarinic, histamine-1, and alpha-1 receptors, resulting in less sedation and orthostatic hypotension. auburn.edu In contrast, aliphatic and piperidine derivatives tend to have a higher affinity for muscarinic and alpha-1 receptors, contributing to more pronounced sedative and hypotensive effects. auburn.edu

The concept of functional selectivity suggests that a ligand can stabilize different conformations of a receptor, leading to the activation of specific signaling pathways over others. While extensive research on the functional selectivity of aceprometazine is limited, it is hypothesized that like other dopamine receptor ligands, its interaction with D2 receptors may not be a simple "on" or "off" antagonism but could involve biased signaling. nih.gov This could potentially explain the subtle differences in the clinical effects of various phenothiazines that cannot be solely attributed to their receptor binding affinities.

Interactive Data Table: Receptor Binding Profiles of Selected Phenothiazine Derivatives

| Compound | Dopamine (D2) Affinity | Alpha-1 Adrenergic Affinity | Muscarinic Cholinergic Affinity | Histamine (H1) Affinity |

| Aceprometazine | Moderate to High | High | Moderate | High |

| Chlorpromazine | Moderate to High | High | High | High |

| Promazine (B1679182) | Low to Moderate | High | High | High |

| Fluphenazine | High | Moderate | Low | Low |

| Thioridazine | Moderate | High | Very High | Moderate |

This table provides a qualitative comparison of receptor affinities. Actual binding affinities (Ki values) can vary between studies.

Comparative Studies with Other Sedative and Tranquilizing Agents

To provide a broader pharmacological context, it is essential to compare aceprometazine maleate with other classes of sedative and tranquilizing agents that have different mechanisms of action.

Alpha-2 Adrenergic Agonists (e.g., Xylazine)

Alpha-2 adrenergic agonists, such as xylazine (B1663881), represent a distinct class of sedatives commonly used in veterinary medicine. Unlike aceprometazine, which primarily acts as a dopamine antagonist, xylazine exerts its effects by stimulating α2-adrenergic receptors in the central nervous system. This stimulation inhibits the release of norepinephrine (B1679862), leading to sedation, analgesia, and muscle relaxation. cabidigitallibrary.org

In comparative studies, xylazine generally produces a more profound and reliable sedation and provides significant analgesia, a property that aceprometazine lacks. cabidigitallibrary.orgnih.gov The onset of sedation with xylazine is typically faster than with aceprometazine. redalyc.org However, xylazine is also associated with more significant cardiovascular side effects, including bradycardia, atrioventricular block, and an initial hypertension followed by hypotension. msdvetmanual.com In contrast, aceprometazine primarily causes hypotension through α1-adrenergic blockade. nih.gov While both can cause respiratory depression, the effects can vary depending on the specific circumstances and animal species. redalyc.org

Interactive Data Table: Aceprometazine vs. Xylazine

| Feature | This compound | Xylazine |

| Mechanism of Action | Dopamine (D2) antagonist, α1-adrenergic antagonist, H1 antagonist | Alpha-2 adrenergic agonist |

| Primary Sedative Effect | Tranquilization, calming | Profound sedation, hypnosis |

| Analgesic Properties | None | Yes |

| Onset of Action | Slower | Faster |

| Cardiovascular Effects | Primarily hypotension | Bradycardia, initial hypertension then hypotension, arrhythmias |

| Muscle Relaxation | Mild | Good |

Opioids (e.g., Morphine)

Opioids, such as morphine, are primarily used for their potent analgesic effects, but they also possess sedative properties, especially when used in combination with other agents. Morphine acts as an agonist at mu (μ) opioid receptors in the central nervous system.

When used as a sole agent for sedation, morphine can sometimes cause excitement or dysphoria, particularly in certain species like cats and horses. However, when combined with a tranquilizer like aceprometazine, a synergistic effect is often observed, resulting in enhanced sedation and calmness, a state referred to as neuroleptanalgesia. This combination allows for lower doses of each drug to be used, potentially reducing the incidence of adverse effects. redalyc.org The addition of an opioid to aceprometazine provides the crucial element of analgesia that aceprometazine alone lacks. Studies have shown that the combination of aceprometazine and morphine can lead to a greater and longer duration of sedation compared to aceprometazine alone. redalyc.org

Other Antihistamines

Many first-generation antihistamines, such as diphenhydramine (B27), are known to cause sedation as a side effect due to their ability to cross the blood-brain barrier and antagonize central H1 receptors. Aceprometazine's sedative properties are also significantly mediated by its potent H1 receptor antagonism. patsnap.comnih.gov

However, the primary intended use of most antihistamines is for the management of allergic reactions, and their sedative effects are often considered a side effect. In a direct comparative study in dogs, diphenhydramine was found to not cause clinically appreciable sedation compared to aceprometazine. While both aceprometazine and sedative antihistamines share a common mechanism for producing sedation (H1 receptor blockade), aceprometazine's broader pharmacological profile, particularly its dopamine and α1-adrenergic antagonism, contributes to a more reliable and potent tranquilizing effect suitable for clinical procedures. patsnap.com The anticholinergic effects of both aceprometazine and many first-generation antihistamines can lead to similar side effects such as dry mouth and urinary retention.

Interactive Data Table: Aceprometazine vs. Other Sedative Antihistamines (e.g., Diphenhydramine)

| Feature | This compound | Sedative Antihistamines (e.g., Diphenhydramine) |

| Primary Mechanism of Sedation | H1 receptor antagonism, Dopamine antagonism, α1-adrenergic antagonism | H1 receptor antagonism |

| Primary Clinical Use | Sedation and tranquilization | Allergic reactions |

| Potency of Sedation | Moderate to profound | Mild to moderate (often a side effect) |

| Other Pharmacological Actions | Antidopaminergic, anti-alpha-adrenergic, anticholinergic | Primarily antihistaminic, anticholinergic |

Interactions with Anesthetic Agents and Anesthetic Protocols

Synergistic and Potentiating Effects on General Anesthesia

Aceprometazine exhibits synergistic and potentiating effects when co-administered with a variety of general anesthetic agents. This potentiation is a key reason for its widespread use as a preanesthetic medication. petmd.com The administration of acepromazine in combination with other agents, such as ketamine, has been shown to offer distinct advantages. For instance, it can reduce the required dose of ketamine for a given duration of analgesia, enhance the degree and duration of muscle relaxation, and help prevent reflex movements of the limbs. biomedres.usbiomedres.us

When used alongside opioids, acepromazine can enhance the sedative effects of the opioid. nih.gov This synergistic relationship allows for a reduced dose of both drugs to achieve the desired level of sedation, which can be particularly beneficial in minimizing the dose-dependent side effects of each agent.

Impact on Anesthetic Requirements of Co-administered Drugs

A significant and clinically important aspect of aceprometazine's interaction with anesthetic agents is its ability to reduce the required dose of these drugs to achieve and maintain a surgical plane of anesthesia. This "sparing effect" has been documented for both injectable and inhalant anesthetics. nih.gov

Injectable Anesthetics:

Studies have demonstrated that premedication with acepromazine can significantly decrease the dose of propofol (B549288) required for the induction of anesthesia. In cats, the median effective dosage (ED50) of propofol for anesthetic induction was significantly reduced in groups premedicated with acepromazine in combination with an opioid compared to unpremedicated cats. nih.gov Similarly, in dogs, premedication with acepromazine, alone or in combination with butorphanol (B1668111), resulted in a lower required dose of propofol for intubation compared to a saline control group. nih.gov The combination of aceprometazine and butorphanol showed the largest decrease in the required propofol dose. nih.gov

The combination of aceprometazine with ketamine also demonstrates a dose-sparing effect. The inclusion of acepromazine allows for a lower dose of ketamine to be used while still achieving adequate anesthesia and prolonging its duration. biomedres.us

Inhalant Anesthetics:

Aceprometazine has a well-documented effect on the minimum alveolar concentration (MAC) of inhalant anesthetics such as isoflurane (B1672236) and sevoflurane (B116992). The MAC is a standardized measure of the potency of an inhalant anesthetic. A reduction in MAC indicates that a lower concentration of the anesthetic gas is required to prevent movement in response to a noxious stimulus.

Research in goats has shown that acepromazine can decrease the isoflurane MAC by 36% to 45%. researchgate.net In dogs, premedication with acepromazine and morphine led to a 33.3% reduction in the isoflurane MAC, while a combination of aceprometazine and methadone resulted in a 68.3% reduction. nih.govresearchgate.net The inclusion of ketamine in a protocol with acepromazine and morphine has been shown to further decrease the isoflurane MAC in dogs. scielo.br

In cats, while the administration of fentanyl alone did not significantly alter the isoflurane MAC, the addition of acepromazine to the fentanyl infusion resulted in a significant decrease in the isoflurane MAC. nih.govresearchgate.net This highlights the synergistic interaction between aceprometazine and opioids in reducing the requirements for inhalant anesthetics.

The following tables summarize the findings from various studies on the impact of this compound on the required doses of co-administered anesthetic drugs.

Table 1: Effect of this compound on Propofol Induction Dose

| Species | Premedication | Propofol Dose (Compared to Control) | Reference |

| Cats | Acepromazine + Butorphanol | Significant Reduction | nih.gov |

| Cats | Acepromazine + Morphine | Significant Reduction | nih.gov |

| Dogs | Acepromazine (Low Dose) | Lower | nih.gov |

| Dogs | Acepromazine (High Dose) | Lower | nih.gov |

| Dogs | Acepromazine + Butorphanol | Largest Decrease | nih.gov |

Table 2: Effect of this compound on Inhalant Anesthetic MAC

| Species | Inhalant Anesthetic | Co-administered Drug(s) | MAC Reduction | Reference |

| Goats | Isoflurane | Acepromazine | 36% - 45% | researchgate.net |

| Dogs | Isoflurane | Acepromazine + Morphine | 33.3% | nih.govresearchgate.net |

| Dogs | Isoflurane | Acepromazine + Methadone | 68.3% | nih.gov |

| Dogs | Isoflurane | Acepromazine + Morphine + Ketamine | Further Reduction | scielo.br |

| Cats | Isoflurane | Acepromazine + Fentanyl | Significant Decrease | nih.govresearchgate.net |

Preclinical Research Applications and Animal Models

Behavioral Pharmacology in Animal Models

The study of aceprometazine (B1664960) in animal models has provided crucial insights into its behavioral effects, ranging from sedation to more complex influences on conditioned responses.

Aceprometazine maleate (B1232345) is recognized for its sedative and tranquilizing properties, which are frequently investigated in various animal species. vcahospitals.com As a neuroleptic agent, it induces central nervous system depression, which leads to a state of calmness and reduced anxiety. wedgewood.competmd.com This effect is primarily attributed to its action as a dopamine (B1211576) D2 receptor antagonist in the central nervous system. wikipedia.orgdrugbank.com

In preclinical settings, its efficacy as a sedative is observed across species, including dogs, cats, and horses. wedgewood.com The tranquilizing effects manifest as a decrease in anxiety and a reduction in spontaneous activity, making it a valuable compound for studies requiring a calmed physiological state. wedgewood.competmd.com Research paradigms often focus on its ability to quiet anxious or fractious animals, a principal application in veterinary-related research. drugbank.com The sedative properties are linked to its impact on multiple neurotransmitter systems, including its antihistaminic and antiserotonin activities. drugbank.com

| Animal Model | Observed Behavioral Effect | Primary Mechanism of Action | Reference |

|---|---|---|---|

| Dogs, Cats | Decreased anxiety, CNS depression, tranquilization. wedgewood.com | Dopamine receptor antagonism. wikipedia.orgdrugbank.com | wedgewood.com |

| Horses | Sedation and anxiolysis, particularly as a pre-anesthetic agent. wikipedia.org | wikipedia.org | |

| Mice | General sedation, correlated with affinity for histamine (B1213489) (H1), serotonergic, muscarinic, and alpha 1-adrenergic receptors. nih.gov | Multi-receptor antagonism. nih.gov | nih.gov |

While typically a sedative, aceprometazine can induce paradoxical reactions in some animals. These phenomena are characterized by excitement, agitation, restlessness, and occasionally aggression. vcahospitals.commsdvetmanual.com This response is considered a form of disinhibition, where the drug suppresses normal behavioral controls, leading to the expression of underlying excitement or aggression. msdvetmanual.com

These paradoxical effects have been noted particularly in dogs and cats. wedgewood.comarizona.edu Research into these reactions is complex, as the exact mechanism is not fully understood. One study investigating midazolam-induced paradoxical behavioral changes in dogs found that co-administration of aceprometazine did not prevent these reactions, which included excitation, pacing, and vocalization. nih.gov This suggests that the pathways leading to paradoxical excitation may not be fully mitigated by the dopaminergic blockade of aceprometazine. nih.gov

Aceprometazine's influence extends to both spontaneous and learned behaviors. As a central nervous system depressant, it generally reduces spontaneous activity. petmd.com In equine research, pretreatment with aceprometazine was found to reduce the responding rate in a variable interval (VI 60) operant conditioning task in all horses tested, indicating an effect on motivated behavior. nih.gov Phenothiazines as a class are known to blunt both normal and abnormal behaviors, which can interfere with behavioral modification studies. nih.gov

The effects of dopamine antagonists on conditioned behavior are a key area of research. Studies with other dopamine antagonists, such as haloperidol, have shown complex conditioned responses in rats, including conditioned catalepsy followed by an increase in locomotor activity. nih.gov This highlights the intricate role of the dopamine system in learned motor responses, a system directly modulated by aceprometazine.

Autonomic and Cardiovascular System Research

Aceprometazine maleate exerts significant effects on the autonomic nervous system, leading to notable cardiovascular changes that are a major focus of preclinical investigation.

The most prominent cardiovascular effect of aceprometazine is hypotension, which results from peripheral vasodilation. wedgewood.comwikipedia.org This vasodilation is a direct consequence of its potent antagonism of peripheral alpha-1 (α1) adrenergic receptors located on vascular smooth muscle. wikipedia.orgarizona.educvpharmacology.com

In the sympathetic nervous system, norepinephrine (B1679862) typically binds to α1-adrenoceptors to cause vasoconstriction. cvpharmacology.com By competitively blocking these receptors, aceprometazine inhibits this action, leading to the relaxation of arterial smooth muscle and a decrease in vascular tone. msdvetmanual.comarizona.edu This α1-adrenergic blockade affects both arteries and veins. cvpharmacology.com Studies in anesthetized dogs have demonstrated that aceprometazine's blockade of α1-receptors prevents the expected rise in systemic vascular resistance, contributing to a hypotensive state. researchgate.netnih.gov This mechanism is a classic example of sympatholytic activity, where the effects of the sympathetic nervous system on blood vessels are antagonized. cvpharmacology.com

The vasodilatory properties of aceprometazine have been leveraged in research to study the enhancement of blood flow to specific tissues. A significant area of this research is in equine models, particularly concerning blood flow to the distal limbs.

Studies have shown that aceprometazine can appreciably increase blood flow through the digital arteries in horses. msdvetmanual.com This effect has been investigated in the context of laminitis, where improving circulation within the hoof is a research goal. wedgewood.comwikipedia.org Research using laser Doppler flowmetry has evaluated its ability to increase microcirculatory blood flow in the coronary band and laminae of horses. nih.gov In one study, aceprometazine was shown to have a vasodilatory effect on the metatarsal artery in horses. nih.gov

| Animal Model | Area of Study | Key Research Finding | Reference |

|---|---|---|---|

| Horses | Digital Arteries / Laminae | Appreciably increases blood flow through digital arteries and laminae. msdvetmanual.com | msdvetmanual.com |

| Horses | Metatarsal Artery | Induces a vasodilatory effect. nih.gov | nih.gov |

| Dogs | Femoral Artery | Increased peak systolic velocity; overall flow not significantly modified. nih.gov | nih.gov |

| Dogs | Buccal Mucosal Microcirculation | Resulted in a higher Perfused de Backer density compared to dexmedetomidine. uzh.ch | uzh.ch |

| Dogs | Systemic Vasculature | Prevents the return of Systemic Vascular Resistance Index (SVRI) to baseline during dopamine infusion. nih.gov | nih.gov |

Smooth Muscle Physiology and Function

This compound's interaction with the autonomic nervous system gives it significant effects on smooth muscle tissue throughout the body. Its properties as an antagonist of α1-adrenergic receptors, and to a lesser extent its anticholinergic activities, are central to its application in preclinical research involving smooth muscle physiology. wikipedia.orgdrugbank.com

Effects on Urethral Smooth Muscle Tonus

The internal urethral sphincter, composed of smooth muscle, is regulated by alpha-adrenergic receptors which, when stimulated, increase urethral tone. vin.com this compound, as an alpha-adrenergic blocking agent, has been investigated for its ability to relax these muscles and decrease urethral pressure. vin.comnih.gov

| Urethral Region | Observed Effect | Percentage Decrease in Pressure |

|---|---|---|

| Preprostatic | Significant Decrease | 19% |

| Prostatic | Significant Decrease | 21% |

| Postprostatic/Penile | No Effect | N/A |

Antispasmodic Actions on Gastrointestinal Smooth Muscle

Antispasmodic agents are utilized to relieve cramps and pain by relaxing smooth muscle in the digestive or urinary systems. clevelandclinic.org The mechanisms of action for antispasmodics are varied and include anticholinergic/antimuscarinic effects, which inhibit gastrointestinal smooth muscle contraction, and direct smooth muscle relaxation through the inhibition of ion transport. researchgate.netnih.govnih.gov Acepromazine possesses properties that align with these mechanisms, including antispasmodic and anticholinergic effects. drugbank.comresearchgate.net

While specific research focusing solely on aceprometazine's antispasmodic action on the gut is limited in the provided sources, its classification as a phenothiazine (B1677639) with known antiadrenergic and anticholinergic properties suggests a mechanism for reducing smooth muscle spasm. wikipedia.orgdrugbank.com These agents can block the nerve signals that activate automatic muscle contractions in the gut. clevelandclinic.org The compound's potential to act as a direct smooth muscle relaxant is also a plausible area of investigation. nih.gov

Neuroprotection and Neurological Modulation

This compound is a potent neuroleptic agent known for its depressant effects on the central nervous system (CNS). nih.govnih.gov Its primary mode of action involves the antagonism of post-synaptic D2 dopamine receptors, which accounts for its principal behavioral effects. wikipedia.org

Investigation of Seizure Threshold Modulation in Specific Canine Models

Historically, the use of phenothiazines like acepromazine in animals with a history of epilepsy has been approached with caution due to concerns about lowering the seizure threshold, a concept largely extrapolated from human medicine. researchgate.netcliniciansbrief.com However, several retrospective studies in canine models have investigated this long-held belief.

One retrospective study analyzed the administration of acepromazine for tranquilization to 36 dogs with a prior history of seizures. nih.gov In this cohort, no seizures were observed within 16 hours of the drug's administration. nih.gov In a separate group of 10 dogs that were actively seizing, administration of acepromazine was followed by an abatement of seizures for 1.5 to 8 hours in six of the animals, while two others had no recurrence. nih.govcliniciansbrief.com

Another retrospective study involving 31 dogs with a history of seizures found no correlation between acepromazine administration and the recurrence of seizure activity during hospitalization. cliniciansbrief.comresearchgate.net In this study, 27 of the 31 dogs did not have a seizure after receiving acepromazine. cliniciansbrief.com These findings challenge the traditional contraindication and suggest that acepromazine does not potentiate seizure activity in canine models. wikipedia.orgresearchgate.net

| Study Focus | Canine Subjects | Key Finding | Citation |

|---|---|---|---|

| Use for tranquilization in dogs with seizure history | 36 | No seizures observed within 16 hours of administration. | nih.govcliniciansbrief.com |

| Use to decrease active seizure activity | 10 | Seizures abated for 1.5 to 8 hours or did not recur in 8 of 10 dogs. | nih.govcliniciansbrief.com |

| Incidence of seizures after administration in dogs with seizure history | 31 | No observed correlation between acepromazine administration and seizure recurrence; 27 of 31 dogs did not have a seizure. | cliniciansbrief.comresearchgate.net |

Effects on Central Nervous System Depressant Activities

This compound exerts a pronounced depressant effect on the central nervous system, which results in sedation, muscle relaxation, and a general reduction in spontaneous activity. nih.govnih.gov This CNS depression is a primary characteristic of the compound, making it an effective tranquilizing agent. nih.gov The mechanism is primarily through its action as a potent neuroleptic, which involves blocking dopamine receptors in the brain. wikipedia.orgnih.gov

The CNS depressant effects of aceprometazine are additive with other depressant drugs. nih.gov Research indicates that aceprometazine can increase the CNS depressant activities of a wide range of other substances, including azelastine, baclofen, buprenorphine, and buspirone. drugbank.comdrugbank.com This potentiation means that the compound can enhance the sedative and anesthetic effects of other agents. nih.govnih.gov

Ocular Physiology Research

The influence of this compound on ocular physiology, particularly intraocular pressure (IOP), has been a subject of preclinical investigation. In a study using adult rhesus monkeys, the topical application of a 1% this compound solution was evaluated. uiowa.edu The research involved two groups: one with normal eyes and another with experimental chronic glaucoma in one eye. uiowa.edu

The results showed no change in IOP in the normal eyes. However, in all the eyes with experimentally induced high IOP, aceprometazine produced a significant fall in pressure. uiowa.edu This pressure reduction was evident one hour after instillation, reached its maximum effect between 4 and 8 hours, and was still present after 32 hours. uiowa.edu Interestingly, the pupil size did not change, though a transient ptosis was observed in the treated eyes. uiowa.edu

Further research in canine models undergoing ophthalmic procedures supports these findings. A study evaluating different premedication protocols found that a combination including acepromazine and butorphanol (B1668111) was the most effective at mitigating the increase in IOP that can be caused by intubation. veterinaryworld.org This suggests a potential advantage in using aceprometazine to maintain ocular stability in situations where IOP control is critical. veterinaryworld.org

| Subject Group | Number of Subjects | Observed Effect on IOP | Timeline of Effect |

|---|---|---|---|

| Normal Eyes | 16 monkeys | No change | N/A |

| Eyes with Experimental Glaucoma | 11 monkeys | Significant decrease | Evident at 1 hr, maximal at 4-8 hrs, present at 32 hrs |

Influence on Aqueous Tear Production

The impact of this compound on aqueous tear production has been a subject of investigation in various animal models, yielding results that underscore the compound's potential to induce ocular changes.

Studies in canines have demonstrated that aceprometazine can lead to a reduction in tear production. redalyc.orgnih.gov One study reported that acepromazine, when used as a sedative, affects tear production less than when combined with methadone. nih.gov Specifically, a protocol involving aceprometazine alone resulted in a significant decrease in tear production at 20 minutes, 40 minutes, 1 hour, and 2 hours post-administration compared to baseline. mdpi.com When combined with methadone, this reduction was more pronounced and persisted for up to 8 hours. mdpi.com In another canine study, the combination of aceprometazine and oxymorphone led to a moderate decrease in Schirmer Tear Test-1 (STT-1) measurements. nih.gov

However, the context of administration appears to be a critical factor. A study involving dogs under sevoflurane (B116992) anesthesia found that premedication with aceprometazine did not significantly contribute to a decrease in lacrimation post-anesthesia compared to baseline values. nih.govcapes.gov.br In this research, while tear production was lower during anesthesia for all treatment groups (including saline), there were no significant differences detected between the acepromazine, morphine, and saline groups after recovery. nih.govcapes.gov.br

Research in feline models has shown that acepromazine can cause a statistically significant decrease in mean tear production values. nih.gov One study observed this reduction at both 15 and 25 minutes post-sedation in clinically normal cats. nih.gov This has led to the recommendation of using sterile ocular lubricants to protect the cornea during sedation with this drug. nih.gov

Table 1: Effect of this compound on Schirmer Tear Test (STT) 1 in Dogs

| Study Protocol | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Acepromazine (ACP) alone | 15 client-owned dogs | Significant decrease in tear production at 20m, 40m, 1h, and 2h post-administration. | mdpi.com |

| Acepromazine with Methadone (ACP-MET) | 15 client-owned dogs | Significant and prolonged reduction in tear production, lasting up to 8 hours. | mdpi.com |

| Acepromazine with Oxymorphone | Dogs | Moderate decrease in STT-1 from 21±2 mm/min to 15±2 mm/min post-sedation. | nih.gov |

| Acepromazine premedication with Sevoflurane anesthesia | 6 mixed-breed dogs | No significant difference in post-anesthesia tear production compared to baseline. | nih.govcapes.gov.br |

Genetic and Breed-Specific Pharmacological Responses

The pharmacodynamics of this compound can be significantly influenced by genetic factors, particularly mutations affecting drug transporter proteins.

Role of ABCB1 Gene Mutation (P-Glycoprotein Deficiency) in Pharmacodynamics

The ABCB1 gene, formerly known as the MDR1 gene, encodes for P-glycoprotein (P-gp), a crucial transmembrane protein that functions as a drug efflux pump. nih.govbsavalibrary.com This protein is vital for limiting the distribution of certain drugs, including aceprometazine, to the brain. wikipedia.orgwisdompanel.com A mutation in the ABCB1 gene, specifically the ABCB1-1Δ mutation, results in a non-functional P-glycoprotein. nih.govhealthypets.org.nz

Animals homozygous for this mutation (mut/mut) exhibit increased sensitivity to P-gp substrate drugs. nih.govcollielife.com Research has shown that dogs with the ABCB1-1Δ mutation are susceptible to the adverse effects of various drugs, including ivermectin, loperamide, and vincristine. nih.govhealthypets.org.nz Anecdotal reports and subsequent studies have indicated that these dogs also experience increased depth and duration of sedation from aceprometazine. nih.govnih.gov

A study involving rough-coated Collies, a breed with a high prevalence of the ABCB1 mutation, investigated the effects of acepromazine on dogs with different genotypes: homozygous mutant (mut/mut), heterozygous (mut/nor), and homozygous normal (nor/nor). nih.govnih.gov The findings revealed that the median sedation scores for mut/mut dogs were consistently higher than those for nor/nor dogs at all observed time points. nih.govnih.gov The median sedation score Area Under the Curve (AUC) was significantly higher for mut/mut dogs compared to nor/nor dogs, indicating a more profound and prolonged sedative effect. nih.govnih.gov

The ABCB1 mutation is prevalent in several herding breeds, including Collies (approximately 75%), Australian Shepherds (around 50%), and to a lesser extent in Border Collies, English Shepherds, German Shepherds, and Old English Sheepdogs. wikipedia.orgvcahospitals.com

Table 2: Impact of ABCB1 Genotype on Sedation Following Acepromazine Administration in Rough-Coated Collies

| Genotype | Number of Dogs | Key Sedation Findings | Citation |

|---|---|---|---|

| Homozygous Mutant (mut/mut) | 10 | Higher median sedation scores at all time points compared to nor/nor. Significantly higher sedation score AUC than nor/nor. | nih.govnih.gov |

| Heterozygous (mut/nor) | 10 | Higher median sedation scores for the first 2 hours compared to nor/nor. No significant difference in sedation score AUC compared to nor/nor. | nih.govnih.gov |

| Homozygous Normal (nor/nor) | 9 | Baseline for comparison. | nih.govnih.gov |

Advanced Research Considerations and Future Directions

Development of Novel Analogues and Derivatives

The foundational phenothiazine (B1677639) structure of aceprometazine (B1664960) offers a versatile scaffold for chemical modification. researchgate.net Researchers are actively exploring the synthesis of novel analogues and derivatives to refine its pharmacological profile. The primary goals of these synthetic efforts include enhancing therapeutic efficacy, improving specificity for target receptors, and exploring new therapeutic applications. researchgate.netbrieflands.com

The synthesis of aceprometazine and its derivatives typically involves a multi-step process that begins with the creation of the phenothiazine core. smolecule.com This is followed by alkylation to introduce the side chain and acylation. smolecule.com Modifications at the 2 and 10 positions of the phenothiazine ring are of particular interest as they significantly influence the compound's pharmacological activity. brieflands.com For instance, the introduction of different substituents can alter the drug's affinity for dopamine (B1211576) and other receptors, potentially leading to compounds with an improved therapeutic index. brieflands.com

Recent synthetic strategies have employed various advanced methods to create a diverse library of phenothiazine compounds. These methods include: researchgate.net

Heterogeneous catalyst-assisted synthesis

Microwave-assisted synthesis

Ultrasound-assisted synthesis

Combinatorial synthesis

Transition metal-catalyzed synthesis

Nanoparticle-mediated synthesis

These techniques have expanded the potential applications of phenothiazine derivatives beyond their traditional use. researchgate.net For example, some novel phenothiazine derivatives have shown promise as anticancer, antifungal, antiprotozoal, and antioxidant agents. researchgate.net Halogenated derivatives of phenothiazines have also been synthesized and studied for their unique properties. google.com

Table 1: Synthetic Methods for Phenothiazine Derivatives

| Synthetic Method | Description |

| Heterogeneous Catalyst-Assisted | Utilizes catalysts in a different phase from the reactants to facilitate reactions. |

| Microwave-Assisted | Employs microwave radiation to heat reactions, often leading to faster reaction times and higher yields. |

| Ultrasound-Assisted | Uses ultrasonic waves to induce cavitation, which can enhance reaction rates and efficiency. |

| Combinatorial Synthesis | A method to synthesize a large number of different but structurally related compounds in a single process. |

| Transition Metal-Catalyzed | Employs transition metal complexes to catalyze a wide range of organic transformations. |

| Nanoparticle-Mediated | Involves the use of nanoparticles as catalysts or scaffolds in the synthesis process. |

Investigation of Long-Term Neurobiological Effects

While the short-term sedative and tranquilizing effects of phenothiazines like aceprometazine are well-documented, the long-term neurobiological consequences of their use are an area of active investigation. Prolonged exposure to phenothiazines can lead to significant changes in brain structure and function. britannica.combmj.com

One of the most well-known long-term effects of phenothiazine treatment is the potential for movement disorders, which can resemble Parkinson's disease. britannica.com These extrapyramidal symptoms are thought to result from the blockade of dopamine D2 receptors in the nigrostriatal pathway. britannica.comiiarjournals.org Symptoms can range from tremors and rigidity to more complex involuntary movements known as tardive dyskinesia. britannica.comdrugs.com